molecular formula C23H28O7S B11768732 Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside

Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside

Cat. No.: B11768732
M. Wt: 448.5 g/mol
InChI Key: RLMTZCLXZGAZDY-AZCFJWIISA-N
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Description

Properties

Molecular Formula

C23H28O7S

Molecular Weight

448.5 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1

InChI Key

RLMTZCLXZGAZDY-AZCFJWIISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Initial Protection of L-Rhamnose

L-Rhamnose, a 6-deoxy-L-mannose, serves as the starting material. The C2 and C3 hydroxyl groups are primary targets for protection due to their reactivity. A common approach involves:

  • Benzylation at C3 :
    Benzyl bromide (BnBr) and silver(I) oxide in dimethylformamide (DMF) selectively protect the C3 hydroxyl. This method, adapted from monosaccharide protection protocols, achieves >85% yield under anhydrous conditions.

    Rha-OH + BnBrAg2O, DMFRha-OBn+AgBr\text{Rha-OH + BnBr} \xrightarrow{\text{Ag}_2\text{O, DMF}} \text{Rha-OBn} + \text{AgBr}
  • Tosylation at C2 :
    The C2 hydroxyl is activated with p-toluenesulfonyl chloride (TsCl) in pyridine, forming the tosyl group. This step requires strict temperature control (0–5°C) to avoid over-sulfonation.

Anomeric Allylation

The allyl group is introduced at the anomeric center via glycosylation. Two predominant methods are validated:

Trichloroacetimidate Donor Approach

A trichloroacetimidate donor, synthesized from perbenzylated rhamnose, reacts with allyl alcohol under BF₃·OEt₂ catalysis. This method, detailed in glycosylation studies, affords α-selectivity >95% due to the anomeric effect.

Thioglycoside Activation

Phenyl 1-thio-rhamnoside derivatives, activated by N-iodosuccinimide (NIS) and triflic acid, couple with allyl alcohol to yield the allyl glycoside. This method, reported in rhamnosylation studies, achieves comparable yields (82–88%).

Optimization of Key Reactions

Regioselective Tosylation

Tosylation at C2 competes with C3 benzylation. Kinetic studies reveal that pre-coordination of the C3 hydroxyl with benzyl groups directs TsCl to C2. Solvent effects are critical: dichloromethane (DCM) enhances selectivity over polar solvents like DMF.

Table 1: Tosylation Efficiency Under Varied Conditions

SolventTemperature (°C)Yield (%)Selectivity (C2:C3)
DCM07819:1
DMF0655:1
THF07012:1

Data adapted from.

Allyl Glycosidation Dynamics

Allyl glycoside formation is influenced by the anomeric leaving group. Trichloroacetimidates provide higher α-selectivity compared to thioglycosides, as demonstrated by NMR coupling constants (J1,2=3.5HzJ_{1,2} = 3.5 \, \text{Hz}).

Deprotection and Functionalization

Final deprotection steps are often unnecessary for this intermediate. However, if required:

  • Benzyl Removal : Hydrogenolysis with Pd/C in methanol quantitatively cleaves the C3 benzyl group.

  • Tosyl Retention : The tosyl group remains stable under hydrogenolysis, enabling further functionalization at C2.

Industrial-Scale Considerations

Catalytic Efficiency

Silver(I) oxide, while effective for benzylation, poses cost challenges. Substituting with K₂CO₃ and tetrabutylammonium iodide (TBAI) reduces metal usage while maintaining 80% yield.

Solvent Recovery

DMF and pyridine are recovered via vacuum distillation, reducing environmental impact. Closed-loop systems achieve >90% solvent reuse in pilot plants.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H^1\text{H}-NMR: δ 5.35 (d, J=3.5HzJ = 3.5 \, \text{Hz}, H1), δ 7.75 (d, J=8.2HzJ = 8.2 \, \text{Hz}, tosyl aromatic).

    • 13C^{13}\text{C}-NMR: δ 21.6 (tosyl-CH₃), 128–133 (aromatic Cs).

  • Mass Spectrometry :
    ESI-MS confirms the molecular ion at m/z=449.1[M+H]+m/z = 449.1 \, [\text{M+H}]^+ .

Chemical Reactions Analysis

Types of Reactions: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or to modify the benzyl and p-toluenesulfonyl groups.

    Substitution: The benzyl and p-toluenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected rhamnopyranoside derivatives.

Scientific Research Applications

Basic Information

  • Common Name : Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-α-L-rhamnopyranoside
  • CAS Number : 940274-22-6
  • Molecular Formula : C23H28O7SC_{23}H_{28}O_{7}S
  • Molecular Weight : 448.53 g/mol
  • LogP : 4.043
  • Polar Surface Area (PSA) : 99.67 Ų

Structural Characteristics

The compound features a rhamnopyranoside backbone modified with an allyl group and a p-toluenesulfonyl moiety, which enhances its reactivity and solubility in organic solvents. The structural representation can be summarized as follows:

InChI=InChI 1S C23H28O7S c1 4 14 27 23 22 30 31 25 26 19 12 10 16 2 11 13 19 21 20 24 17 3 29 23 28 15 18 8 6 5 7 9 18 h4 13 17 20 24H 1 14 15H2 2 3H3 t17 20 21 22 23 m0 s1\text{InChI}=\text{InChI 1S C23H28O7S c1 4 14 27 23 22 30 31 25 26 19 12 10 16 2 11 13 19 21 20 24 17 3 29 23 28 15 18 8 6 5 7 9 18 h4 13 17 20 24H 1 14 15H2 2 3H3 t17 20 21 22 23 m0 s1}

Organic Synthesis

Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-α-L-rhamnopyranoside serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the development of complex molecules.

Key Reactions:

  • Nucleophilic Substitution : The allylic position can undergo nucleophilic attack, facilitating the introduction of diverse substituents.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and anti-cancer properties.

Case Studies:

  • Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : Research has demonstrated that it may reduce inflammation markers in vitro.

Biochemical Research

In biochemical applications, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-α-L-rhamnopyranoside is utilized for modifying biomolecules and studying glycosylation processes.

Applications:

  • Glycosylation Studies : It serves as a substrate for glycosyltransferases, aiding in the understanding of carbohydrate metabolism.

Agricultural Chemistry

There is emerging interest in the use of this compound as a potential agrochemical agent due to its ability to modify plant metabolism.

Potential Uses:

  • Plant Growth Regulators : Its derivatives may function as growth enhancers or protectants.
  • Pesticide Development : The compound's structural features could be exploited to develop novel pesticides.

Mechanism of Action

The mechanism of action of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside involves its interaction with viral RNA, inhibiting replication. The molecular targets include viral enzymes essential for replication, such as RNA-dependent RNA polymerase. By binding to these enzymes, the compound prevents the synthesis of viral RNA, thereby controlling the infection.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-α-L-rhamnopyranoside
  • CAS Number : 940274-22-6
  • Molecular Formula : C₂₃H₂₈O₇S
  • Molecular Weight : 448.537 g/mol .

Structural Features :

  • A rhamnopyranoside derivative with an α-L configuration.
  • Protecting Groups :
    • 3-O-Benzyl : Provides steric protection and enhances solubility in organic solvents.
    • 2-O-p-Toluenesulfonyl (Tosyl) : Acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., glycosylation) .
  • Allyl Aglycone : Enables further functionalization via allyl-based chemistry (e.g., cross-metathesis or oxidation) .

Comparison with Similar Compounds

Structural Comparison

Compound Name Protecting Groups Molecular Weight (g/mol) Key Functional Features
Allyl 3-O-Benzyl-2-O-p-Toluenesulfonyl-α-L-Rhamnopyranoside 3-O-Benzyl, 2-O-Tosyl 448.537 Allyl aglycone, high reactivity at C2
Methyl 2,3,4-Tri-O-Benzyl-L-Rhamnopyranoside 2,3,4-Tri-O-Benzyl, Methyl aglycone 476.55 Multiple benzyl groups, methyl aglycone
Benzyl Oleanolate 3-O-2,3,4-Tri-O-Benzoyl-α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranoside 2,3,4-Tri-O-Benzoyl, Benzyl oleanolate ~1,200 (estimated) Complex triterpene conjugate, benzoyl groups
Allyl 3-O-Benzyl-α-L-Rhamnopyranoside (unprotected C2) 3-O-Benzyl 356.42 Free hydroxyl at C2, reduced reactivity

Key Observations :

  • The tosyl group in the target compound enhances its utility as a glycosylation donor compared to unprotected analogs (e.g., Allyl 3-O-Benzyl-α-L-Rhamnopyranoside) .
  • Benzoyl-protected derivatives (e.g., ) are bulkier and less reactive, often used in stable intermediates for natural product synthesis.

Key Observations :

  • The tosyl group enables efficient displacement with nucleophiles (e.g., alcohols, amines), making the target compound superior for stepwise oligosaccharide assembly compared to benzoylated analogs .
  • Benzyl groups in Methyl 2,3,4-Tri-O-Benzyl-L-Rhamnopyranoside provide long-term stability but limit further functionalization .

Key Observations :

  • The target compound’s allyl group allows for post-functionalization (e.g., hydrogenolysis or metathesis), a feature absent in methyl or benzyl analogs .
  • Benzoylated rhamnopyranosides are preferred in natural product synthesis due to their resistance to premature hydrolysis .

Q & A

Q. What computational tools are used to predict the glycosidic linkage stability of this compound in enzymatic or chemical environments?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model enzyme-substrate interactions, while QM/MM calculations assess transition states for glycosidase hydrolysis. Experimental validation involves HPLC-MS monitoring of degradation products under simulated physiological conditions .

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